molecular formula C13H15N3O3 B2657172 2-hydroxy-9-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886913-08-2

2-hydroxy-9-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B2657172
CAS RN: 886913-08-2
M. Wt: 261.281
InChI Key: DOCKECIRTFXBDE-UHFFFAOYSA-N
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Description

The compound you mentioned is a pyrido[1,2-a]pyrimidine derivative. Pyrido[1,2-a]pyrimidines are a type of heterocyclic compounds that contain a pyrimidine ring fused to a pyridine ring . They are known to exhibit a wide range of biological activities and are often used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a planar pyrido[1,2-a]pyrimidine core, with the various substituents (hydroxy, methyl, oxo, propyl) attached at the 2, 9, 4, and N positions, respectively .


Chemical Reactions Analysis

Pyrido[1,2-a]pyrimidines can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and redox reactions . The specific reactions that “2-hydroxy-9-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” can undergo would depend on the conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hydroxy and oxo groups could allow for hydrogen bonding, which could affect its solubility and stability .

Scientific Research Applications

Structure and Reactivity Studies

The structure and reactivity of similar compounds have been studied . For instance, it has been shown that the alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one takes place at the oxygen atom, but electrophilic substitution takes place mainly at position 8 of the molecule . These findings could be relevant to the study of “2-hydroxy-9-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide”.

Crystal Structure Analysis

The crystal structure of similar compounds has been analyzed . The synthesized compound was characterized by 1H NMR and X-ray crystallography . This could provide insights into the crystal structure of “2-hydroxy-9-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide”.

Interaction with DNA

It was found that a similar compound might interact with calf thymus DNA (ctDNA) by a groove mode of binding via hydrogen bonds . This suggests that “2-hydroxy-9-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” could potentially interact with DNA in a similar manner.

Synthesis of Biologically Active Heterocyclic Compounds

The compound is an important intermediate for the synthesis of biologically active heterocyclic compounds . This suggests that “2-hydroxy-9-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” could be used in the synthesis of various biologically active compounds.

Antimicrobial Potential

Some derivatives of similar compounds have shown good antimicrobial potential . This suggests that “2-hydroxy-9-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” could potentially have antimicrobial properties.

Anti-HIV Activity

Some novel indolyl and oxochromenyl xanthenone derivatives have shown anti-HIV-1 activity . This suggests that “2-hydroxy-9-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” could potentially have anti-HIV properties.

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many pyrido[1,2-a]pyrimidines are known to interact with enzymes, receptors, or other proteins in the body .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and assessment of its safety and potential therapeutic applications .

properties

IUPAC Name

2-hydroxy-9-methyl-4-oxo-N-propylpyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-3-6-14-11(17)9-12(18)15-10-8(2)5-4-7-16(10)13(9)19/h4-5,7,18H,3,6H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCKECIRTFXBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(N=C2C(=CC=CN2C1=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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